molecular formula C18H20N2O2S B5522644 N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide

N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B5522644
M. Wt: 328.4 g/mol
InChI Key: XRORJLATLDEASB-UHFFFAOYSA-N
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Description

N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12454906 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Microwave Irradiation Techniques : A study detailed the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation. This process involved reacting 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with various amines and nucleophiles, leading to a range of derivatives, highlighting the versatility and potential of compounds structurally related to the target chemical for various applications (Abdalha et al., 2011).

  • Crystal Structure Analysis : Research on derivatives such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide provided insights into their crystal structures. This analysis helps understand the molecular interactions and stability, crucial for designing compounds with specific properties (Artheswari et al., 2019).

  • Chemoselective Conjugation : An efficient synthesis protocol for a heterobifunctional coupling agent was developed, demonstrating the compound's utility in chemoselective conjugation of proteins and enzymes. This application is vital for the development of therapeutic agents and biochemical tools (Reddy et al., 2005).

Biological Activity and Potential Applications

  • Cytotoxic Activity : Novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized and evaluated for cytotoxic activity. The derivatives showed significant cytotoxicity against several human cancer cell lines, suggesting potential applications in cancer therapy (Adhami et al., 2014).

  • Potential Nootropic Agents : The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds aimed to explore their nootropic activity. This research underscores the importance of structural variations in discovering new compounds with potential cognitive-enhancing effects (Valenta et al., 1994).

Properties

IUPAC Name

N-(1-benzothiophen-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-19(11-15-8-12-4-2-3-5-16(12)23-15)18(22)13-9-17(21)20(10-13)14-6-7-14/h2-5,8,13-14H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRORJLATLDEASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2S1)C(=O)C3CC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.